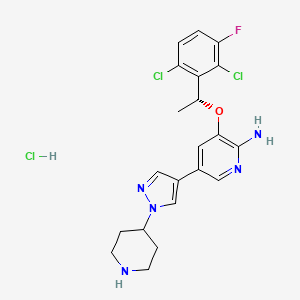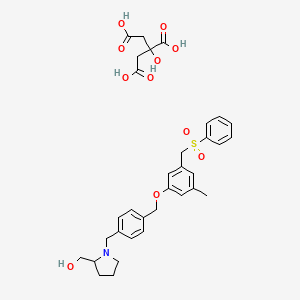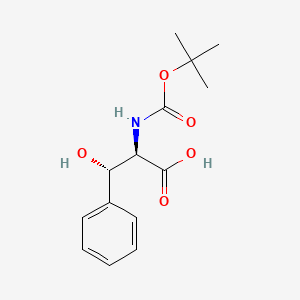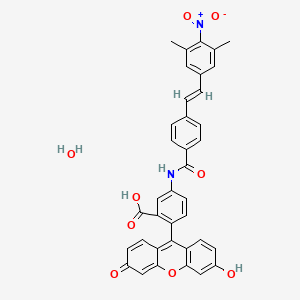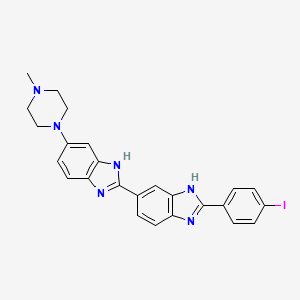
para-iodoHoechst 33258
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Para-iodoHoechst 33258: is a fluorescent dye belonging to the Hoechst series, known for its ability to bind to DNA. It is an iodinated derivative of Hoechst 33258, which is used extensively in biological research for DNA staining and quantification. The compound binds to the minor groove of DNA, particularly favoring A/T-rich regions, and exhibits enhanced fluorescence upon binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of para-iodoHoechst 33258 involves the iodination of Hoechst 33258. The process typically includes the following steps:
Starting Material: Hoechst 33258.
Iodination Reaction: The introduction of an iodine atom to the para position of the phenyl ring in Hoechst 33258. This can be achieved using iodine or iodinating agents under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale iodination reactions using industrial reactors.
Purification: Industrial purification methods such as large-scale chromatography or crystallization.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures
Análisis De Reacciones Químicas
Types of Reactions: Para-iodoHoechst 33258 undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Aplicaciones Científicas De Investigación
Para-iodoHoechst 33258 has a wide range of applications in scientific research, including:
DNA Staining and Quantification: Used as a fluorescent dye to stain DNA in cells and tissues, allowing for visualization and quantification of DNA content
Cell Cycle Analysis: Employed in flow cytometry to analyze cell cycle phases based on DNA content
Mycoplasma Detection: Utilized to detect mycoplasma contamination in cell cultures due to its high affinity for DNA
Fluorescence Microscopy: Applied in fluorescence microscopy to visualize nuclear structures and study cellular processes
Mecanismo De Acción
Para-iodoHoechst 33258 is compared with other similar compounds in the Hoechst series:
Hoechst 33258: The parent compound, which is also used for DNA staining but lacks the iodine atom.
Hoechst 33342: Another derivative with similar DNA-binding properties but different excitation and emission spectra.
Hoechst 34580: A related compound with distinct fluorescence characteristics
Uniqueness: this compound is unique due to its iodinated structure, which enhances its binding affinity and fluorescence properties compared to its non-iodinated counterparts .
Comparación Con Compuestos Similares
- Hoechst 33258
- Hoechst 33342
- Hoechst 34580
- Bisbenzimide
- Meta-Hoechst .
Propiedades
IUPAC Name |
2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVZEKIZWIJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935846 |
Source


|
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158013-43-5 |
Source


|
| Record name | Paraiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
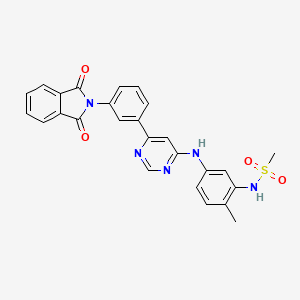
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)
